

2,6-Difluoropyridine-4-carboxylic acid CAS number 88912-23-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluoropyridine-4-carboxylic acid

Cat. No.: B1322325

[Get Quote](#)

An In-Depth Technical Guide to **2,6-Difluoropyridine-4-carboxylic Acid**: Synthesis, Reactivity, and Applications

Executive Summary

This technical guide provides a comprehensive overview of **2,6-Difluoropyridine-4-carboxylic acid** (CAS No. 88912-23-6), a pivotal heterocyclic building block for researchers and professionals in drug discovery and materials science. Also known as 2,6-difluoroisonicotinic acid, this compound's unique electronic properties, stemming from the presence of two highly electronegative fluorine atoms flanking the pyridine nitrogen, render it an exceptionally versatile synthon. Its primary utility lies in its capacity for regioselective functionalization via nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures. This guide details the compound's physicochemical properties, provides a robust protocol for its synthesis, explores its characteristic reactivity, and discusses its applications as a critical intermediate in the pharmaceutical industry.

Physicochemical & Spectroscopic Profile

2,6-Difluoropyridine-4-carboxylic acid is typically supplied as a white to off-white crystalline solid, necessitating specific storage conditions to maintain its integrity.^[1]

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	88912-23-6	[2]
Molecular Formula	<chem>C6H3F2NO2</chem>	
Molecular Weight	159.09 g/mol	
Appearance	White to off-white solid/powder	[1]
Boiling Point (Predicted)	398.6 ± 37.0 °C	
Density (Predicted)	1.535 ± 0.06 g/cm³	
pKa (Predicted)	2.69 ± 0.10	
Storage Conditions	2-8°C, under inert gas (Nitrogen or Argon)	

Spectroscopic Characterization

While a complete, published dataset is scarce, the expected spectroscopic signatures can be reliably predicted based on the structure and data from analogous compounds.[\[1\]](#)[\[3\]](#)

Table 2: Predicted Spectroscopic Data

Technique	Expected Signature
¹ H NMR	A singlet or narrowly split triplet (due to ⁴ JH-F coupling) in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent protons at the C3 and C5 positions. A broad singlet at high delta (δ >10 ppm) for the carboxylic acid proton.
¹³ C NMR	Signals for the fluorine-bearing carbons (C2, C6) would appear as a doublet of doublets at high chemical shift (δ ~160-165 ppm) due to large ¹ JC-F coupling. The C4 carbon would be a triplet, and the C3/C5 carbons would be doublets due to C-F coupling. The carboxyl carbon (C=O) would appear around δ 165-170 ppm.
¹⁹ F NMR	A single resonance is expected due to the chemical equivalence of the two fluorine atoms, likely appearing in the range of δ -70 to -90 ppm (relative to <chem>CFCl3</chem>).
IR (Infrared)	Characteristic peaks including a broad O-H stretch (~2500-3300 cm^{-1}), a sharp C=O stretch (~1700-1730 cm^{-1}), C-F stretching vibrations (~1200-1300 cm^{-1}), and aromatic C=C/C=N stretches (~1400-1600 cm^{-1}).
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z 159 or 160, respectively.

Synthesis and Purification

While multiple synthetic routes can be conceptualized, a highly plausible and efficient method involves the directed ortho-lithiation of the commercially available precursor, 2,6-difluoropyridine, followed by carboxylation. This strategy leverages the activating effect of the fluorine atoms and the pyridine nitrogen, which direct deprotonation to the C3 position.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Proposed Synthesis Protocol: Lithiation-Carboxylation

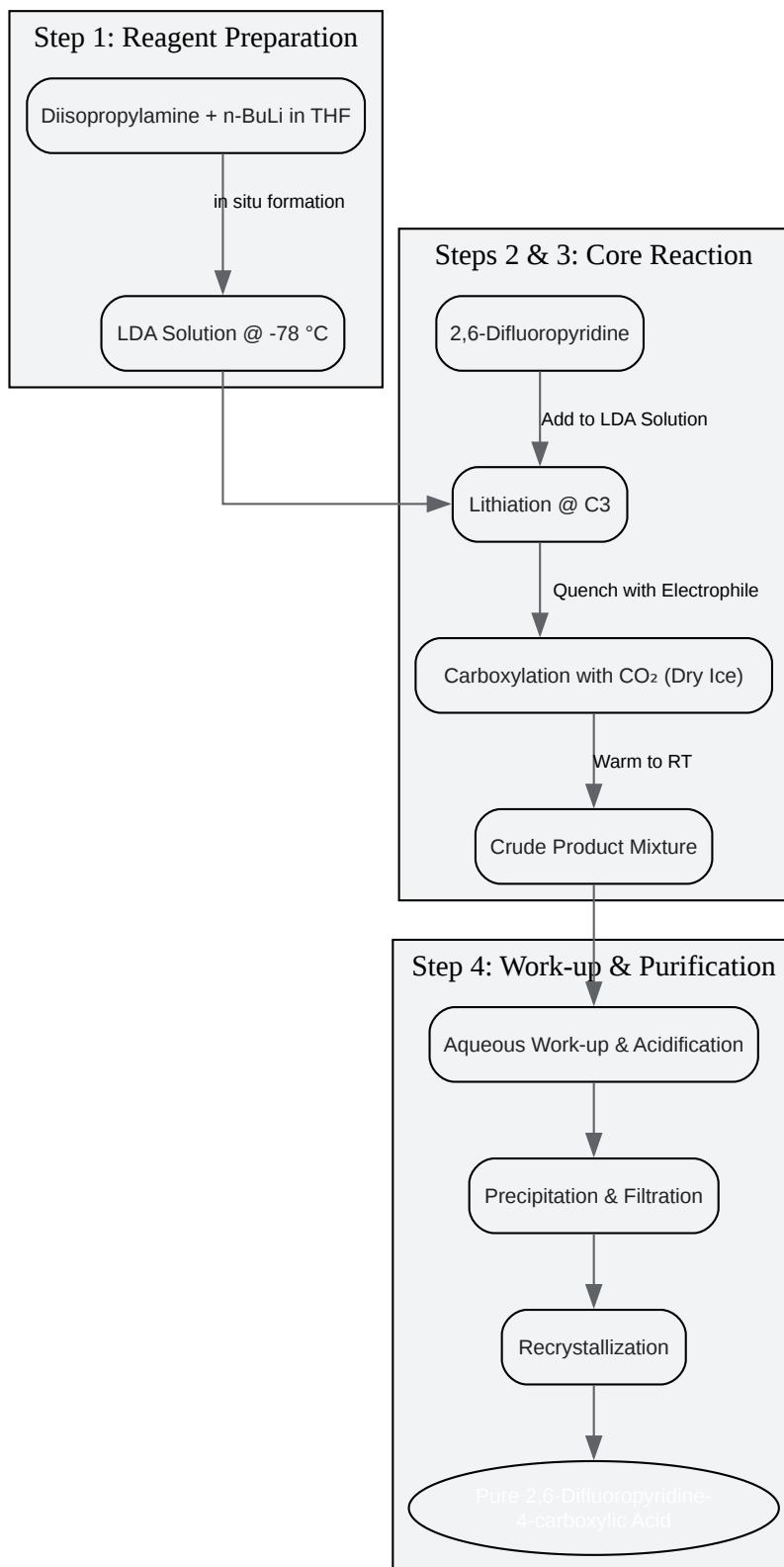
This protocol is based on well-established methodologies for the functionalization of fluoropyridines.[\[4\]](#)[\[5\]](#)

Step 1: Preparation

- Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
- Cool the THF to -78 °C using a dry ice/acetone bath.
- Slowly add n-Butyllithium (n-BuLi, typically 2.5 M in hexanes) to the flask, followed by the dropwise addition of diisopropylamine to form lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.

Step 2: Lithiation

- Dissolve 2,6-difluoropyridine in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C.
- Maintain the temperature and stir the reaction mixture for 1-2 hours. The fluorine atoms and the ring nitrogen direct the lithiation to occur regioselectively at the C3 (or C5) position.[\[5\]](#)[\[7\]](#)


Step 3: Carboxylation

- Prepare a slurry of freshly crushed dry ice (solid CO₂) in anhydrous THF in a separate flask.
- Transfer the aryllithium intermediate solution from Step 2 into the dry ice slurry via cannula while maintaining a temperature below -60 °C. This step must be done carefully to avoid excessive gas evolution.
- Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

Step 4: Work-up and Purification

- Quench the reaction mixture by the slow addition of water.

- Acidify the aqueous solution to pH 2-3 with cold 1M HCl. The desired carboxylic acid product should precipitate as a solid.
- Collect the solid by vacuum filtration and wash with cold water.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

[Click to download full resolution via product page](#)*Synthetic Workflow Diagram*

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **2,6-difluoropyridine-4-carboxylic acid** is dominated by the high reactivity of the C2 and C6 positions towards Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the two strongly electron-withdrawing fluorine atoms. This electronic arrangement makes the C2 and C6 carbons highly electrophilic and susceptible to attack by nucleophiles. The general mechanism proceeds via a two-step addition-elimination pathway:

- Nucleophilic Attack: A nucleophile (Nu^-) attacks the electron-deficient carbon atom (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides substantial stabilization and lowers the activation energy for this step.[8]
- Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group.

This reactivity allows for the selective replacement of one or both fluorine atoms with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, providing access to a diverse library of substituted pyridines.[8][9]

Generalized $S_N\text{Ar}$ Mechanism on the Pyridine Ring

Applications in Drug Discovery

The unique reactivity profile of **2,6-difluoropyridine-4-carboxylic acid** makes it a highly sought-after intermediate in pharmaceutical research and development.[10]

- Scaffold Development: It serves as a foundational scaffold for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The ability to sequentially and selectively displace the two fluorine atoms allows for the controlled introduction of different functional groups, enabling the exploration of structure-activity relationships (SAR).[11]

- Factor Xa Inhibitors: The molecule is explicitly mentioned as an intermediate in the preparation of diphenoxypyridine derivatives that exhibit inhibitory activity against Factor Xa, a crucial enzyme in the blood coagulation cascade, highlighting its relevance in developing novel anticoagulants.
- Bioisosterism: The carboxylic acid group itself is a key pharmacophoric feature, capable of forming critical hydrogen bond and ionic interactions with biological targets. Furthermore, understanding the principles of bioisosteric replacement, where the carboxylic acid might be mimicked by other acidic groups like tetrazoles or hydroxamic acids, allows medicinal chemists to fine-tune properties such as acidity, lipophilicity, and metabolic stability.[\[12\]](#)

Safety, Handling, and Storage

As a laboratory chemical, **2,6-difluoropyridine-4-carboxylic acid** requires careful handling. Based on data from structurally similar compounds, it should be treated as a hazardous substance.[\[13\]](#)[\[14\]](#)

- Hazard Classification: Expected to be classified under GHS07, indicating potential for skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity via single exposure, primarily affecting the respiratory system.[\[13\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
- Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. Keep away from strong oxidizing agents, acids, and bases.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

2,6-Difluoropyridine-4-carboxylic acid is a high-value chemical intermediate whose importance in modern synthetic chemistry, particularly in the pharmaceutical sector, cannot be overstated. Its well-defined reactivity, centered on nucleophilic aromatic substitution, provides a reliable and versatile platform for the synthesis of diverse and complex molecular targets. This guide has provided the essential technical information required by researchers to effectively synthesize, handle, and strategically employ this powerful building block in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 446770050 [thermofisher.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 2,6-Difluoropyridine 99 1513-65-1 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]

- 14. 2,3-Difluoropyridine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [2,6-Difluoropyridine-4-carboxylic acid CAS number 88912-23-6]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322325#2-6-difluoropyridine-4-carboxylic-acid-cas-number-88912-23-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com